molecular formula C8H12N2O2 B2970451 Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate CAS No. 224776-32-3

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2970451
CAS No.: 224776-32-3
M. Wt: 168.196
InChI Key: IOGNPTCUIBWPPY-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C8H12N2O2. It is a yellow to brown liquid at room temperature and is primarily used in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGNPTCUIBWPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl ((E)-Methyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate (18 g, 108 mmol) in ethanol (300 ml) was added Pd/C (4 g, 37.6 mmol) at room temperature. The reaction mixture was stirred at 40° C. for 12 h under hydrogen. The reaction mixture was cooled to room temperature, then the solid was removed by filtration. The filtrate was concentrated in vacuo to give the title compound as colorless oil (17.8 g, 80% yield). LCMS: rt=1.27 min, [M+H+]=169
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
80%

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